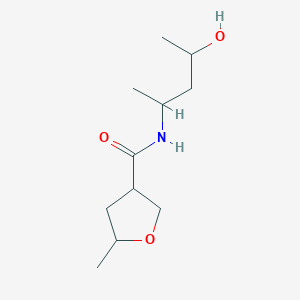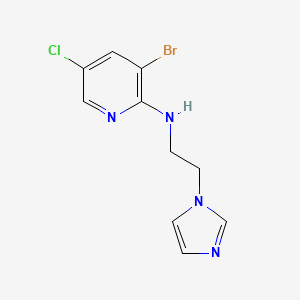
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde is a chemical compound used in scientific research. It is a yellow solid with a molecular formula of C12H8ClNO2S and a molecular weight of 271.71 g/mol. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde varies depending on its application. In medicine, it has been shown to induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In agriculture, it inhibits the growth of weeds by interfering with their ability to produce essential proteins. In material science, it can be used as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde vary depending on its application. In medicine, it has been shown to induce cell death in cancer cells without affecting normal cells. In agriculture, it has been shown to be effective in inhibiting the growth of certain weeds without causing harm to crops. In material science, it can be used to synthesize materials with unique properties such as conductivity or magnetism.
実験室実験の利点と制限
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde has several advantages and limitations for lab experiments. One advantage is its versatility in various scientific fields, allowing for a wide range of research applications. Another advantage is its relatively low cost compared to other chemical compounds with similar properties. However, a limitation is its potential toxicity, requiring proper handling and disposal procedures.
将来の方向性
There are several future directions for the research and development of 5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde. In medicine, further studies could investigate its potential as a combination therapy with other anticancer agents. In agriculture, research could focus on optimizing its herbicidal properties and minimizing potential harm to non-target organisms. In material science, future research could explore its potential as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde is a versatile chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to new discoveries and advancements in medicine, agriculture, and material science.
合成法
The synthesis of 5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde involves the reaction of 5-chloro-2-pyridinethiol with benzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol and is typically heated under reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde has been studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to induce cell death in cancer cells. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds. In material science, it has been investigated as a potential building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
5-chloro-2-pyridin-2-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-4-5-11(9(7-10)8-15)16-12-3-1-2-6-14-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMOCYAKIGTWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)



![1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)


![1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B6645842.png)


